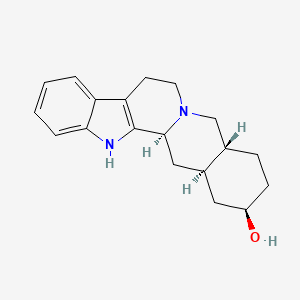
Epiyohimbol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-yohimbol is a 17-yohimbol.
Applications De Recherche Scientifique
Translational Research Applications
Epiyohimbol's potential can be explored through translational research. Translational research (TR) emphasizes translating scientific discoveries into practical applications, impacting population health. Epidemiology plays a critical role in this process, enabling the transition of discoveries like Epiyohimbol from basic science to clinical and public health applications. This approach involves various phases, from exploring basic scientific discoveries to evaluating their efficacy, assessing barriers to implementation, and finally, evaluating their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Metabolomics in Epidemiologic Research
Metabolomics, the study of small metabolites in biological samples, can be crucial in understanding Epiyohimbol's effects. It offers an unprecedented opportunity to measure environmental and other exposures more precisely, which is essential in epidemiologic research. Advances in this field, including improved sample handling and automated methods, have made metabolomics a growing force in epidemiology, potentially applicable to studying substances like Epiyohimbol (Tzoulaki, Ebbels, Valdes, Elliott, & Ioannidis, 2014).
Implementation in Scientific Studies
The integration of Epiyohimbol in scientific studies can benefit from the principles of reproducible research. Reproducibility is vital in epidemiology, especially for findings that inform policy decisions. This standard involves making datasets and software available for verifying results and conducting alternative analyses, which could be significant for research involving Epiyohimbol (Peng, Dominici, & Zeger, 2006).
Isolation and Identification
Epiyohimbol was identified among other indole alkaloids from the leaves and bark of Hunteria zeylanica, marking its discovery from a natural source. This isolation process is a fundamental step in understanding the compound's properties and potential applications in scientific research (Arambewela & Khuong-Huu, 1981).
Propriétés
Numéro CAS |
439-70-3 |
|---|---|
Nom du produit |
Epiyohimbol |
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(1S,15R,18R,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14+,18-/m0/s1 |
Clé InChI |
YZHQOLWNBFSHQZ-FLTUCWPJSA-N |
SMILES isomérique |
C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@@H]1O)NC5=CC=CC=C45 |
SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
SMILES canonique |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





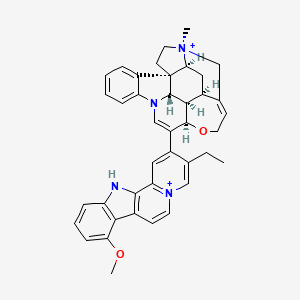

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
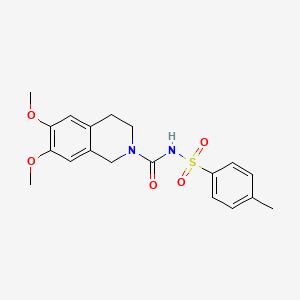
![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)

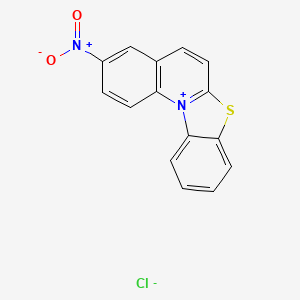
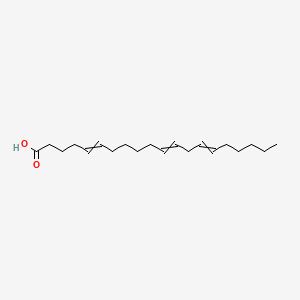

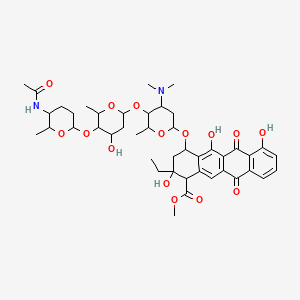
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)
